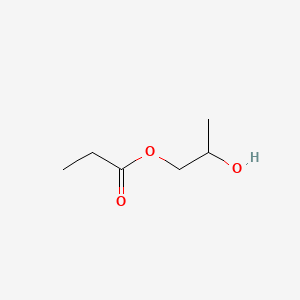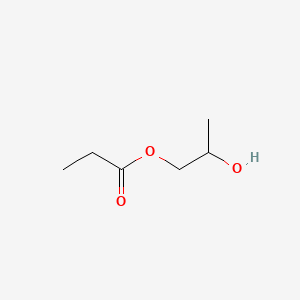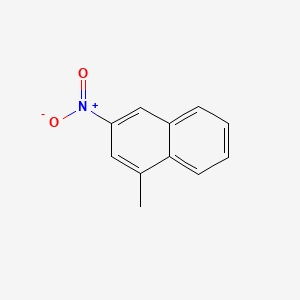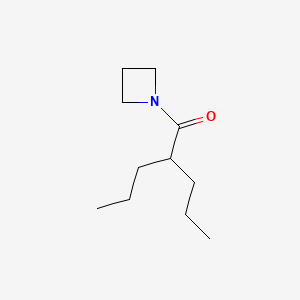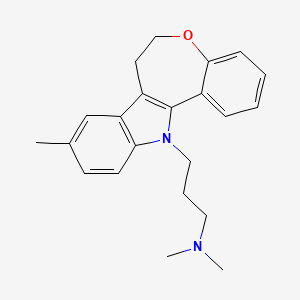
3,3'-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,3’-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid involves specific reaction conditions and routes. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with urea under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
3,3’-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in organic synthesis reactions . In biology and medicine, it may be used in the development of pharmaceuticals and as a reagent in biochemical assays . In the industry, it is utilized as a dye intermediate and dye auxiliary, contributing to the production of various dyes and pigments .
Mechanism of Action
The mechanism of action of 3,3’-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid involves its interaction with specific molecular targets and pathways . The compound may act as a catalyst or reactant in various chemical reactions, facilitating the formation of desired products . The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
3,3’-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid can be compared with other similar compounds such as N,N’-Bis(2-methoxy-5-sulfophenyl)urea and 3,3’-Ureylenebis(4-methoxybenzenesulfonic acid) . These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity . The uniqueness of 3,3’-(Carbonyldiimino)bis(4-methoxybenzenesulphonic) acid lies in its specific molecular structure and its versatility in various chemical reactions and applications .
Properties
CAS No. |
120-01-4 |
|---|---|
Molecular Formula |
C15H16N2O9S2 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
4-methoxy-3-[(2-methoxy-5-sulfophenyl)carbamoylamino]benzenesulfonic acid |
InChI |
InChI=1S/C15H16N2O9S2/c1-25-13-5-3-9(27(19,20)21)7-11(13)16-15(18)17-12-8-10(28(22,23)24)4-6-14(12)26-2/h3-8H,1-2H3,(H2,16,17,18)(H,19,20,21)(H,22,23,24) |
InChI Key |
JHYBBUAJZBVIRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)NC2=C(C=CC(=C2)S(=O)(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
